molecular formula C5F6N2 B148577 Perfluoroglutaronitrile CAS No. 376-89-6

Perfluoroglutaronitrile

Cat. No. B148577
CAS RN: 376-89-6
M. Wt: 202.06 g/mol
InChI Key: YDLOFKOZJGMQBZ-UHFFFAOYSA-N
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Description

Perfluoroglutaronitrile is a chemical compound with the molecular formula C5F6N2 and a molecular weight of 202.0573192 . It is a perfluorinated compound, meaning all or almost all hydrogen atoms are substituted with fluorine .

Scientific Research Applications

  • Medical Applications :

    • Perflubron Emulsion (a perfluorocarbon) has been studied for its potential as a temporary oxygen carrier, an alternative to blood transfusion in major surgical procedures. It did not adversely affect coagulation function in healthy volunteers (Leese et al., 2000).
  • Environmental Impact and Toxicology :

    • Perfluorooctanoic acid (PFOA), used in the manufacture of industrial and commercial products, is developmentally toxic in mice, affecting growth and viability of offspring (Wolf et al., 2006).
    • PFCs, including PFOA and perfluorosulphonic acid, are resistant to biological degradation, bioaccumulate, and have potential negative health effects (Stahl et al., 2011).
    • Estrogenic activities of PFCs were evaluated, showing that some PFCs might disrupt the endocrine system (Liu et al., 2007).
  • Reproductive and Developmental Effects :

    • PFOA exposure in mice demonstrated reproductive toxicity, disrupting seminiferous tubules and reducing sperm count (Liu et al., 2015).
    • Prenatal exposure to PFAAs in pregnant women showed potential adverse effects on fetal growth and immune response (Okada et al., 2013).
  • Molecular and Cellular Studies :

    • Gene expression alterations in rat liver treated with PFOA were observed, indicating changes in lipid metabolism, cell communication, growth, apoptosis, and more (Guruge et al., 2006).
  • Endocrine Disruption :

    • PFOS exposure altered corticosterone secretion, impacting the hypothalamic-pituitary-adrenal axis in rats (Pereiro et al., 2014).
  • Epidemiological Studies :

    • Studies on worker serum concentrations of PFOS and PFOA helped in understanding occupational exposures and potential health effects (Olsen et al., 2003).
  • Other Applications and Effects :

    • Vaporized perfluorocarbon was shown to improve oxygenation and pulmonary function in an animal model of acute respiratory distress syndrome (Bleyl et al., 1999).
    • PFOA was found to affect attention deficit/hyperactivity disorder (ADHD) in children, suggesting a potential neurodevelopmental impact (Stein & Savitz, 2011).

properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOFKOZJGMQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C#N)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191040
Record name Perfluoroglutaronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroglutaronitrile

CAS RN

376-89-6
Record name 2,2,3,3,4,4-Hexafluoropentanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaronitrile, perfluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroglutaronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroglutaronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluoroglutaronitrile
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Perfluoroglutaronitrile
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Perfluoroglutaronitrile
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Perfluoroglutaronitrile

Citations

For This Compound
34
Citations
HC Brown - 1960 - osti.gov
… of perfluoroglutaronitrile … perfluoroglutaronitrile with perfluorobutyronitrile in the presence of basic catalysts other than ammonia is described. Copolymerization of perfluoroglutaronitrile …
Number of citations: 0 www.osti.gov
JK Stille, FW Harris - Journal of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
… chlorides and 4,4′‐oxydibenzoylphenylhydrazide chloride with the dipolarophiles m‐ and p‐diethynylbenzene, m‐divinylbenzene, and perfluoroglutaronitrile in the presence of …
Number of citations: 34 onlinelibrary.wiley.com
D Knutson, JJ Kolano, RN Deleo, AM Teller… - 1961 - apps.dtic.mil
… It is further an objective to investigate the preparation of perfluoroglutaronitrile by all the … Effort has been expended to develop methods of polymerizing perfluoroglutaronitrile, …
Number of citations: 3 apps.dtic.mil
E McBee, P Wiseman, G Bachman - Industrial & Engineering …, 1947 - ACS Publications
VERCHLOROBENZENE and perchlorocyclopentadiene have been fluorinated with antimony pentafluoride to pro-duce 1, 2-dichloroperfluorocycloalkenes. The latter have been …
Number of citations: 56 pubs.acs.org
CJ VERBANIC - OFFICIAL FILE COPY, 1960 - apps.dtic.mil
… A new synthesis of perfluoroglutaronitrile is described and … the preparation of perfluoroglutaronitrile, therefore becomes … It is further an objective to prepare …
Number of citations: 2 apps.dtic.mil
LP Anderson, WJ Feast, WKR Musgrave - Journal of the Chemical …, 1969 - pubs.rsc.org
Perfluorocyclohexa-1,3-diene reacts by 1,4-addition at high temperatures and pressures with nitriles RCN (I) which have highly electronegative substituents (R = CF3, Br, C6F5 and [CF2…
Number of citations: 12 pubs.rsc.org
HC Brown, D Pilipovich - Journal of the American Chemical …, 1960 - ACS Publications
… Perfluoroadiponitrile and perfluoroglutaronitrile were … (0.03 mole) of perfluoroglutaronitrile with 8.0 g. (0.16 mole) of hydrazine hydrate. The white solid formed was …
Number of citations: 34 pubs.acs.org
D Knutson, JJ Kolano, JE Wier, EV Gouinlock - 1959 - osti.gov
The two principal objectives of this research are to determine the effect of fluorine and fluorine content on the thermal and oxidative stability of polyester laminating resins; and to …
Number of citations: 0 www.osti.gov
HC Brown, CR Wetzel - The Journal of Organic Chemistry, 1965 - ACS Publications
Perfluoroacyl amidoximes, RfC (= NOH) NH2, where Rf is CF3, C2F6, C3F7, or C7Fi6, were prepared by the addition of hydroxylamine to the corresponding perfluoroalkyl nitrile. …
Number of citations: 30 pubs.acs.org
D Knutson, JJ Kolano, CJ Verbanic - 1959 - osti.gov
Preparation of intermediates such as maleimide, 2,2-difluoropropane-1,3- diol, diethyl dichlorormaleate, and perfluoroglutaronitrile is reported. It was found that varying the peroxide …
Number of citations: 0 www.osti.gov

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